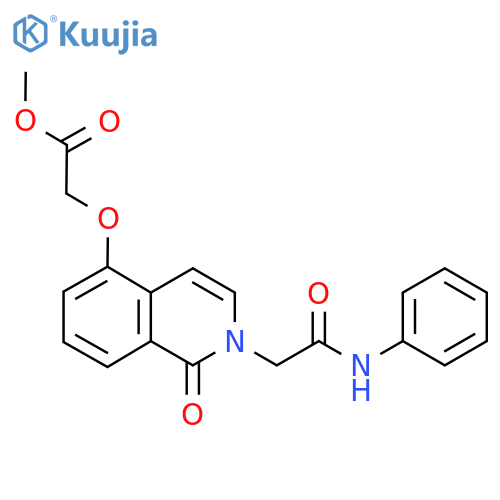Cas no 868224-87-7 (methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate)

868224-87-7 structure
商品名:methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate
methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate
- methyl 2-((1-oxo-2-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate
- 868224-87-7
- methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate
- methyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate
- AKOS024610232
- F1808-0191
-
- インチ: 1S/C20H18N2O5/c1-26-19(24)13-27-17-9-5-8-16-15(17)10-11-22(20(16)25)12-18(23)21-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,21,23)
- InChIKey: REXIQAGBZBKKBI-UHFFFAOYSA-N
- ほほえんだ: O(CC(=O)OC)C1=CC=CC2C(N(C=CC=21)CC(NC1C=CC=CC=1)=O)=O
計算された属性
- せいみつぶんしりょう: 366.12157168g/mol
- どういたいしつりょう: 366.12157168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 585
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 84.9Ų
methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1808-0191-2mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1808-0191-15mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1808-0191-20mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1808-0191-2μmol |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1808-0191-25mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1808-0191-10μmol |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1808-0191-3mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1808-0191-10mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1808-0191-20μmol |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1808-0191-5mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
868224-87-7 (methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate) 関連製品
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
